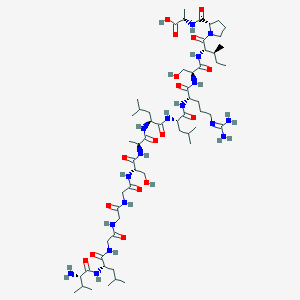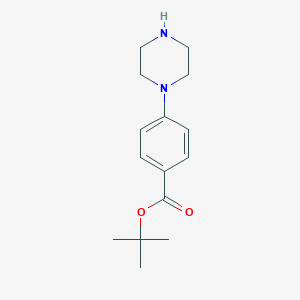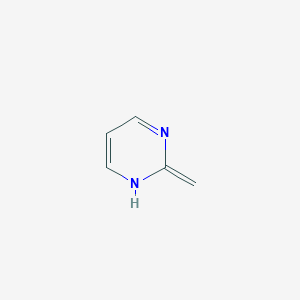
5-Ethenyl-4,6-dimethylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethenyl-4,6-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. It is a yellowish powder that is soluble in organic solvents. This compound has gained significant attention due to its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and materials science.
Wirkmechanismus
The mechanism of action of 5-Ethenyl-4,6-dimethylpyridin-2-amine is not fully understood. However, studies have shown that it interacts with various enzymes and receptors in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant anti-inflammatory and analgesic effects. It has also been shown to possess anti-cancer properties, as it induces apoptosis in cancer cells. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 5-Ethenyl-4,6-dimethylpyridin-2-amine in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Ethenyl-4,6-dimethylpyridin-2-amine. One area of research is the development of new synthetic methods for this compound, which may improve its yield and purity. Another area of research is the exploration of its potential applications in materials science, where it may be used as a precursor for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic benefits in various disease conditions.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention due to its potential applications in various scientific research areas. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic benefits in medicinal chemistry and biochemistry. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, which may lead to the development of new materials and therapeutic agents.
Wissenschaftliche Forschungsanwendungen
5-Ethenyl-4,6-dimethylpyridin-2-amine has been extensively studied for its potential applications in various scientific research areas. One of the major areas of research is medicinal chemistry, where this compound has been shown to possess significant anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent.
Eigenschaften
| 179555-08-9 | |
Molekularformel |
C9H12N2 |
Molekulargewicht |
148.2 g/mol |
IUPAC-Name |
5-ethenyl-4,6-dimethylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2/c1-4-8-6(2)5-9(10)11-7(8)3/h4-5H,1H2,2-3H3,(H2,10,11) |
InChI-Schlüssel |
DAOLPFYKXJNTQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C=C)C)N |
Kanonische SMILES |
CC1=CC(=NC(=C1C=C)C)N |
Synonyme |
2-Pyridinamine,5-ethenyl-4,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B65085.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B65094.png)

![2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-](/img/structure/B65100.png)




![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)
![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)


